molecular formula C7H3BrClF3O B1402219 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1417569-15-3

1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B1402219
CAS No.: 1417569-15-3
M. Wt: 275.45 g/mol
InChI Key: UWWWJKUMJRMDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

The synthesis of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method includes the electrophilic substitution reaction where a benzene ring is treated with bromine and chlorine sources under controlled conditions. Industrial production methods often utilize advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved in its action are often studied using advanced spectroscopic and computational techniques .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene include:

Properties

IUPAC Name

1-bromo-3-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWWJKUMJRMDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 4
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.